![molecular formula C15H9BrN4S B12562660 Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- CAS No. 171179-30-9](/img/structure/B12562660.png)
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is a heterocyclic compound that combines a thiazole ring with a quinazoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- typically involves the heteroannulation reaction of 2-alkylsulfanylquinazoline. This process begins with the alkylation of 2-mercaptoquinazolin-4-one or its potassium salt to obtain 2-alkylsulfanylquinazolines. These intermediates are then subjected to a heteroannulation reaction with propargyl bromide and aryl halides in the presence of triethylamine and catalysts such as (PPh3)2PdCl2 and CuI .
Industrial Production Methods
Industrial production would likely optimize reaction conditions to maximize yield and purity, employing advanced techniques such as microwave-assisted synthesis to enhance efficiency .
化学反应分析
Types of Reactions
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various functionalized thiazoloquinazolines .
科学研究应用
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- has diverse applications in scientific research:
作用机制
The mechanism of action of Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death) and reduced tumor growth . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with microbial DNA replication .
相似化合物的比较
Similar Compounds
Thiazolo[2,3-b]quinazoline: Known for its significant antitumor activity.
Thiazolo[3,2-a]pyrimidine: Exhibits anticancer, antihypertensive, and antiviral activities.
Thiazole derivatives: Include compounds with diverse biological activities such as antioxidant, analgesic, and neuroprotective properties.
Uniqueness
Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other thiazoloquinazoline derivatives. Its combination of a thiazole ring with a quinazoline ring and the presence of a bromophenyl group contribute to its unique chemical and biological properties .
属性
CAS 编号 |
171179-30-9 |
|---|---|
分子式 |
C15H9BrN4S |
分子量 |
357.2 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-[1,3]thiazolo[5,4-g]quinazolin-8-amine |
InChI |
InChI=1S/C15H9BrN4S/c16-9-2-1-3-10(4-9)20-15-11-5-14-13(19-8-21-14)6-12(11)17-7-18-15/h1-8H,(H,17,18,20) |
InChI 键 |
IRGSEHJOWJXKPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)SC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
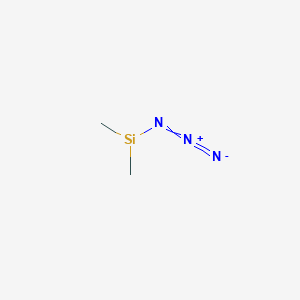
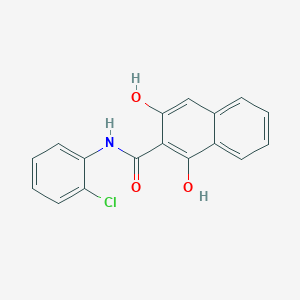
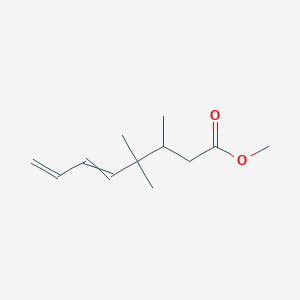
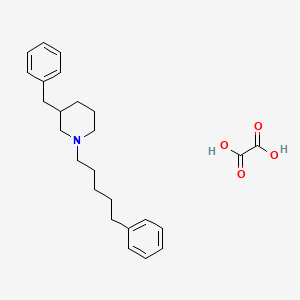
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
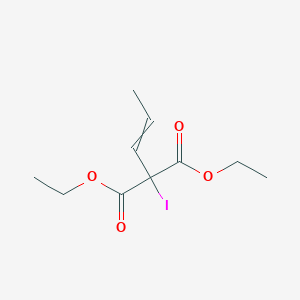


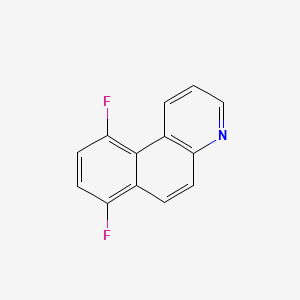

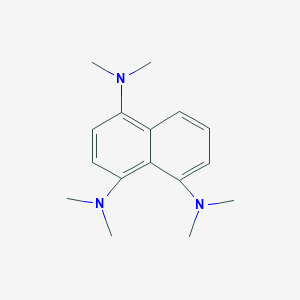
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
